molecular formula C37H52N2O11 B1206633 Cashmiradelphine

Cashmiradelphine

Cat. No. B1206633
M. Wt: 700.8 g/mol
InChI Key: SVMCGAKQNRLCHV-RIBDQKFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cashmiradelphine is a diterpenoid.

Scientific Research Applications

  • E-health and Digital Technologies in Medicine:

    • E-health applications, including personal health application platforms and tools, have been increasingly adopted, utilizing Web 2.0 technologies to facilitate collaboration and information sharing among health care consumers, caregivers, patients, health professionals, and researchers (Eysenbach, 2008).
  • Value of Scientific Research:

    • The profound impact of scientific research on human knowledge and the development of applications and technologies that benefit humanity is emphasized, which could be applicable in the context of studying compounds like Cashmiradelphine (Press, 2013).
  • Open Access Publishing in Scientific Research:

    • The evolution of open access publishing in the scientific community, including its benefits and challenges, offers a framework for how research on compounds like Cashmiradelphine might be disseminated and accessed (Wyatt, 2019).
  • Applications of Microelectromechanical Systems:

    • Research on the dynamic responses of a micromachined mirror under mixed-frequency signals could offer insights into advanced materials and technologies, possibly relevant to the applications of compounds like Cashmiradelphine in various fields (Ilyas et al., 2015).
  • Role of eHealth in Addressing Poverty and Human Development:

    • The intersection of eHealth technologies with global issues like poverty and human development, a context where the study of compounds like Cashmiradelphine might contribute to broader health solutions (Eysenbach, 2007).
  • Qualitative Research in Scientific Inquiry:

    • Discussion on the value and scientific legitimacy of qualitative research in understanding causal relationships, potentially applicable in the study of new compounds (Maxwell, 2004).

properties

Product Name

Cashmiradelphine

Molecular Formula

C37H52N2O11

Molecular Weight

700.8 g/mol

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-methoxy-4-oxobutanoyl)amino]benzoate

InChI

InChI=1S/C37H52N2O11/c1-7-39-18-34(19-50-32(42)20-10-8-9-11-23(20)38-26(40)12-13-27(41)47-4)15-14-25(46-3)36-22-16-21-24(45-2)17-35(43,28(22)29(21)48-5)37(44,33(36)39)31(49-6)30(34)36/h8-11,21-22,24-25,28-31,33,43-44H,7,12-19H2,1-6H3,(H,38,40)/t21-,22-,24+,25+,28-,29+,30-,31+,33?,34+,35-,36+,37-/m1/s1

InChI Key

SVMCGAKQNRLCHV-RIBDQKFBSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)CCC(=O)OC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)CCC(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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